molecular formula C12H15ClN2O3S B2573945 3-((4-chlorophenyl)sulfonyl)-N-ethylazetidine-1-carboxamide CAS No. 1798036-62-0

3-((4-chlorophenyl)sulfonyl)-N-ethylazetidine-1-carboxamide

Cat. No.: B2573945
CAS No.: 1798036-62-0
M. Wt: 302.77
InChI Key: BLNUHXKXRNMEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Chlorophenyl)sulfonyl)-N-ethylazetidine-1-carboxamide is a synthetic small molecule building block of significant interest in medicinal chemistry and drug discovery. The compound features an azetidine ring, a valuable saturated heterocycle known for its role in improving the physicochemical properties of drug candidates. The incorporation of the azetidine scaffold is a strategic approach to reduce overall molecular weight and improve metabolic stability, which are critical factors in the development of central nervous system (CNS)-active therapeutics . The 4-chlorophenylsulfonyl group is a common pharmacophore that can contribute to molecular interactions with biological targets. This compound is structurally related to inhibitors investigated for various biological activities, and its specific molecular architecture suggests potential utility as an intermediate in the synthesis of more complex molecules or as a tool compound for probing biological mechanisms. It is strictly intended for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-ethylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c1-2-14-12(16)15-7-11(8-15)19(17,18)10-5-3-9(13)4-6-10/h3-6,11H,2,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNUHXKXRNMEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-ethylazetidine-1-carboxamide typically involves multiple steps. One common method starts with the sulfonylation of 4-chlorophenylamine to form 4-chlorophenylsulfonyl chloride. This intermediate is then reacted with N-ethylazetidine-1-carboxamide under basic conditions to yield the target compound. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((4-chlorophenyl)sulfonyl)-N-ethylazetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-((4-chlorophenyl)sulfonyl)-N-ethylazetidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-ethylazetidine-1-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azetidine ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Ibipinabant (C23H20Cl2N4O2S)

Key Features :

  • Structure : Contains dual 4-chlorophenyl groups, a pyrazole ring, and a sulfonamide linkage .
  • Molecular Weight : 487.40 g/mol.
  • Pharmacology: A cannabinoid receptor antagonist, likely targeting CB1 receptors implicated in appetite regulation and mood disorders. Its pyrazole ring provides metabolic stability, while the sulfonamide group enhances binding affinity .

Comparison with Target Compound :

  • Substituents : Both share 4-chlorophenyl sulfonyl groups, but the target compound lacks the methyl and phenyl substitutions seen in Ibipinabant, which may alter receptor selectivity.
  • Therapeutic Implications : The azetidine in the target compound could confer unique pharmacokinetics (e.g., faster clearance due to smaller size) but may compromise binding affinity relative to Ibipinabant’s optimized structure .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Key Features :

  • Structure : Features a trifluoromethyl group, a pyrazole ring, and a thioether-linked chlorophenyl group .

Comparison with Target Compound :

  • Electrophilicity : The sulfonyl group in the target compound is more polarizable than a sulfanyl group, possibly favoring stronger hydrogen-bonding interactions.
  • Ring Strain : The azetidine’s strain may increase reactivity, whereas the pyrazole in this analogue offers stability for prolonged biological activity .

Pharmacological and Binding Profiles

highlights the importance of structural features in cannabinoid receptor binding. For example, [3H]CP 55,940, a high-potency cannabinoid, demonstrates that minor structural changes (e.g., substituent positioning, ring size) drastically affect receptor affinity and in vivo potency . However, the absence of direct binding data for the target compound limits conclusive comparisons .

Data Table: Structural and Functional Comparison

Compound Core Ring Key Substituents Molecular Weight (g/mol) Known Activity
3-((4-Chlorophenyl)sulfonyl)-N-ethylazetidine-1-carboxamide Azetidine 4-Chlorophenyl sulfonyl, ethyl carboxamide ~300 (estimated) Not explicitly reported
Ibipinabant Pyrazole Dual 4-chlorophenyl, methyl, phenyl 487.40 Cannabinoid receptor antagonist
5-(3-Chlorophenylsulfanyl)-...carbaldehyde Pyrazole Trifluoromethyl, sulfanyl ~320 (estimated) Not explicitly reported

Biological Activity

3-((4-chlorophenyl)sulfonyl)-N-ethylazetidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

The synthesis of this compound typically involves the sulfonylation of 4-chlorophenylamine followed by reaction with N-ethylazetidine-1-carboxamide under basic conditions. Common solvents used in this process include dichloromethane, with bases like triethylamine facilitating the reaction. The compound's structure is characterized by a sulfonyl group attached to a chlorophenyl moiety and an azetidine ring, which contributes to its unique chemical properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azetidine ring enhances binding affinity and specificity, allowing modulation of various biological pathways .

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

  • Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase and urease. Studies have shown strong inhibitory activity against urease, indicating possible therapeutic applications in conditions where urease plays a role .
  • Antibacterial Properties : The compound demonstrates moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other tested strains .
  • Psychiatric Applications : It has been explored as a negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which is implicated in psychiatric disorders such as anxiety and depression. Preclinical studies indicate that it may serve as a promising candidate for treating these conditions .

Case Studies and Research Findings

Several studies have characterized the biological effects of this compound:

  • Preclinical Trials : A notable study advanced the compound into first-in-man trials for psychiatric conditions, demonstrating its efficacy and safety in preclinical models .
  • Docking Studies : Molecular docking studies have elucidated the interactions between this compound and various amino acids, providing insights into its pharmacological effectiveness .
  • Comparative Analysis : In comparison with similar compounds, this compound stands out due to the presence of the azetidine ring, which imparts distinct chemical and biological properties that enhance its therapeutic potential .

Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionStrong inhibition of urease and acetylcholinesterase
Antibacterial ActivityModerate to strong against Salmonella typhi and Bacillus subtilis
Psychiatric TreatmentPotential mGluR5 negative allosteric modulator; advanced to clinical trials

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((4-chlorophenyl)sulfonyl)-N-ethylazetidine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s sulfonyl group suggests copper-catalyzed photo-sulfonylation as a viable synthetic pathway. Optimize reaction parameters (e.g., solvent polarity, light intensity, and catalyst loading) using design-of-experiments (DoE) approaches. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended, followed by spectroscopic validation (¹H/¹³C NMR, HRMS) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks for the azetidine ring (δ ~3.5–4.5 ppm for CH₂ groups), sulfonyl group (δ ~7.8–8.2 ppm for aromatic protons), and carboxamide (δ ~1.1–1.3 ppm for ethyl group).
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.
  • HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the sulfonamide moiety’s known role in binding catalytic sites. Use fluorescence-based or colorimetric readouts (e.g., ATPase activity for kinases). Include positive controls (e.g., staurosporine) and triplicate runs to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Methodological Answer :

  • Hypothesis Testing : Determine if discrepancies arise from assay conditions (e.g., pH, co-solvents) or off-target effects.
  • Dose-Response Curves : Compare IC₅₀ values across assays; significant variance may indicate assay-specific artifacts.
  • Computational Docking : Model compound-target interactions to identify binding poses that explain activity differences .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the azetidine ring (e.g., substituents at N-ethyl or sulfonyl positions) and evaluate changes in potency/logP.
  • QSAR Modeling : Use topological descriptors (e.g., polar surface area, H-bond donors) to correlate structural features with activity. Validate models with leave-one-out cross-validation .

Q. How should researchers design stability studies under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions.
  • Analytical Monitoring : Track degradation via UPLC-MS and quantify metabolites. Use Arrhenius kinetics to predict shelf-life at 25°C .

Q. What computational methods are robust for predicting target engagement and toxicity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD <2 Å) over 100 ns trajectories.
  • ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate permeability (LogP), hepatotoxicity, and CYP450 inhibition .

Methodological Frameworks

  • Experimental Design : Adopt randomized block designs for biological assays (e.g., four replicates with five samples each) to account for batch variability .
  • Data Interpretation : Link findings to theoretical frameworks (e.g., Hammett substituent constants for electronic effects of the 4-chlorophenyl group) to contextualize results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.